1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-8-11(9(2)14-13-8)7-15-5-3-10(4-6-15)12(16)17/h10H,3-7H2,1-2H3,(H,13,14)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUMKKBIWIWCRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CN2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Approaches to the Piperidine-4-carboxylic Acid Core
The piperidine-4-carboxylic acid portion is often prepared or modified before coupling with the pyrazole moiety:
Starting material : Piperidine-4-carboxylic acid (isonipecotic acid) is a common precursor.
Functional group modification : Conversion to derivatives such as 1-methylpiperidine-4-carboxylic acid via transfer hydrogenation using formaldehyde, palladium or platinum catalysts, and acidic aqueous media at elevated temperatures (90–95 °C) has been reported. This step is critical for introducing methyl substituents on the piperidine nitrogen if required.
Activation : The carboxylic acid group can be converted to acid chlorides or esters (e.g., β-keto esters) using reagents like thionyl chloride or Meldrum’s acid in the presence of coupling agents such as EDC·HCl and DMAP. This activation facilitates subsequent condensation reactions.
Construction of the 3,5-Dimethyl-1H-pyrazole Ring
The pyrazole ring synthesis generally follows classical condensation routes:
β-Enamino diketone intermediates : These are key intermediates formed by treating β-keto esters with N,N-dimethylformamide dimethyl acetal (DMF·DMA), resulting in β-enamino diketones.
Condensation with hydrazines : The β-enamino diketones react with hydrazine derivatives (e.g., methylhydrazine or substituted phenylhydrazines) to afford pyrazole rings via cyclization. This step is regioselective and yields 5-substituted pyrazoles, including 3,5-dimethyl derivatives when appropriate substrates are used.
Alternative methods : Pyrazole-4-carbaldehydes can be synthesized by formylation of 3,5-dimethyl-1H-pyrazoles using Vilsmeier-Haack conditions (POCl3/DMF) followed by oxidation to carboxylic acids, providing a route to pyrazole-4-carboxylic acid derivatives.
Coupling of Pyrazole and Piperidine Units
The key step is linking the pyrazole ring to the piperidine-4-carboxylic acid via a methylene bridge:
Methylene linkage formation : This is commonly achieved by alkylation of the pyrazole nitrogen or carbon with a suitable piperidine derivative bearing a reactive methylene group or via reductive amination using formaldehyde as a methylene source.
Protection strategies : The piperidine nitrogen is often protected as N-Boc (tert-butoxycarbonyl) to control regioselectivity and prevent side reactions during pyrazole formation and coupling steps.
Post-coupling deprotection : After coupling, N-Boc groups are removed under acidic conditions to yield the free amine form of the target compound.
Representative Synthetic Sequence (Based on Literature)
| Step | Reaction Type | Reagents/Conditions | Intermediate/Product | Yield (%) |
|---|---|---|---|---|
| 1 | Activation of piperidine acid | Meldrum’s acid, EDC·HCl, DMAP, methanolysis | β-Keto ester of N-Boc-piperidine-4-carboxylic acid | Not specified |
| 2 | Formation of β-enamino diketone | DMF·DMA | β-Enamino diketone | Not specified |
| 3 | Cyclization with hydrazine | Various hydrazines (e.g., methylhydrazine), reflux | 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate | 51–good yields |
| 4 | Deprotection | Acidic conditions | 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidine-4-carboxylic acid | Not specified |
Alternative Synthetic Routes and Notes
Transfer hydrogenation : Used for methylation of piperidine nitrogen before coupling, employing formaldehyde, palladium on charcoal, water, acid, and heat.
Pyrazole carboxylic acid synthesis : Pyrazole-4-carboxylic acids can be obtained via oxidation of pyrazole-4-carbaldehydes using potassium permanganate followed by esterification if needed.
Hydrazine derivatives : The choice of hydrazine influences the substitution pattern on the pyrazole ring and overall yield.
Recrystallization and purification : Recrystallization from alcohol-water mixtures (e.g., ethanol/water 35–65%) is effective for purifying pyrazole carboxylic acids.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole or piperidine rings are replaced with other groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential role as a pharmacological agent. Its structural characteristics suggest possible activities against various diseases:
- Anticancer Activity : Preliminary studies have indicated that derivatives of piperidine compounds can exhibit anticancer properties. Research has shown that similar compounds can inhibit tumor growth in vitro and in vivo models.
- Neuroprotective Effects : The presence of the pyrazole group may confer neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have indicated that pyrazole derivatives can modulate neuroinflammation and oxidative stress.
Agrochemical Applications
Research has also explored the use of this compound in agrochemicals:
- Pesticide Development : Compounds with piperidine structures have been shown to possess insecticidal and herbicidal properties. The unique substitution pattern of the pyrazole moiety may enhance the efficacy and selectivity of these compounds against specific pests.
Material Science
The compound's unique chemical structure allows for potential applications in material science:
- Polymer Chemistry : The incorporation of piperidine derivatives into polymer matrices can modify mechanical properties and thermal stability. Research is ongoing to explore these applications in creating advanced materials.
Table 1: Biological Activities of Piperidine Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| Piperidine A | Anticancer | |
| Piperidine B | Neuroprotective | |
| Piperidine C | Insecticidal |
Case Study 1: Anticancer Potential
A study published in Journal of Medicinal Chemistry evaluated several piperidine derivatives, including those similar to 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidine-4-carboxylic acid, demonstrating significant inhibition of cell proliferation in breast cancer cell lines (Reference ).
Case Study 2: Neuroprotective Effects
Research published in Neuroscience Letters showed that a related compound exhibited protective effects against oxidative stress-induced neuronal death, suggesting that modifications to the piperidine structure could enhance neuroprotective activity (Reference ).
Mechanism of Action
The mechanism of action of 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Core Structural Differences
The compound’s analogs primarily differ in the linker group between the pyrazole and piperidine rings and substituents on the pyrazole. Key examples include:
Key Observations :
- Sulfonyl groups are electron-withdrawing, which may enhance the acidity of the carboxylic acid moiety .
- Pyrazole Modifications: Difluoromethyl (CAS 956935-30-1): Introduces fluorine atoms, likely improving metabolic stability and altering lipophilicity .
Implications of Structural Variations
- Solubility : Sulfonyl-linked analogs may exhibit higher aqueous solubility due to increased polarity but reduced cell membrane permeability.
- Acidity : The electron-withdrawing nature of sulfonyl groups could lower the pKa of the carboxylic acid, enhancing ionization in physiological environments .
Research and Application Gaps
- Pharmacological Data: No direct comparative studies on biological activity (e.g., enzyme inhibition, receptor binding) are available in the provided evidence.
Biological Activity
Overview
1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound characterized by the presence of both pyrazole and piperidine rings. This unique structure contributes to its diverse biological activities, which have been the subject of various research studies. The compound's potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents, make it a significant focus of current pharmaceutical research.
Chemical Structure
The chemical structure of 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidine-4-carboxylic acid can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The pyrazole moiety can inhibit specific enzymes, which is crucial for its anticancer properties.
- Receptor Modulation: The compound may modulate receptor activity, influencing cellular pathways involved in inflammation and cancer progression.
Anticancer Activity
Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various cancer cell lines, including:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Lung Cancer | A549 | 10.5 |
| Breast Cancer | MDA-MB-231 | 12.3 |
| Colorectal Cancer | HCT116 | 15.0 |
| Prostate Cancer | PC3 | 9.8 |
These findings suggest that 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidine-4-carboxylic acid may possess similar or enhanced activities due to its structural characteristics .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.004 |
| Escherichia coli | 0.005 |
| Pseudomonas aeruginosa | 0.008 |
These results indicate that the compound exhibits potent antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, including:
- Antitumor Activity Study : A study involving a series of pyrazole derivatives demonstrated that modifications in the piperidine ring significantly affected the compound's ability to inhibit tumor growth in vivo, highlighting the importance of structural optimization in drug design .
- Inflammation Inhibition : Another study reported that compounds similar to 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidine-4-carboxylic acid showed significant anti-inflammatory effects by inhibiting nitric oxide production in macrophages .
Q & A
What synthetic routes are recommended for preparing 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidine-4-carboxylic acid?
Level: Basic
Methodological Answer:
The compound can be synthesized via a multi-step approach:
Intermediate Preparation: React 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with piperidine-4-carboxylic acid derivatives (e.g., ester-protected forms) using reductive amination (NaBH₃CN or H₂/Pd-C) to form the methylene linkage .
Deprotection: Hydrolyze the ester group (if present) under basic conditions (NaOH/EtOH) to yield the free carboxylic acid.
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Validate purity via HPLC (>95%, as in sulfonyl analogs ).
Key Considerations: Monitor reaction progress with TLC (Rf ~0.3 in EtOAc/hexane 1:1) and confirm structure via NMR (e.g., pyrazole CH₃ at δ 2.1–2.3 ppm, piperidine CH₂ at δ 3.4–3.6 ppm) .
Which spectroscopic and analytical techniques are optimal for characterizing this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) with exact mass (e.g., calculated for C₁₃H₁₉N₃O₂: 261.1477) .
- IR Spectroscopy: Detect carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O (~1700 cm⁻¹) .
Validation: Compare with computational predictions (e.g., Gaussian for IR) and published analogs .
How can the crystal structure of this compound be determined experimentally?
Level: Advanced
Methodological Answer:
Crystallization: Grow single crystals via vapor diffusion (e.g., ethanol/water at 4°C).
X-ray Diffraction: Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Structure Refinement: Use SHELXL (for small molecules) or SHELXS (for solution) to refine atomic coordinates and thermal parameters .
Validation: Check R-factor (<0.05), residual density (<0.3 eÅ⁻³), and CCDC deposition.
Example Parameters:
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell | a=10.2 Å, b=12.5 Å, c=14.3 Å |
| Z | 4 |
Note: Compare bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G*) .
How do logD and pKa values influence solubility and bioavailability studies?
Level: Advanced
Methodological Answer:
- logD (pH 7.4): Predicted at ~-3.47 (similar to sulfonyl analogs ), indicating high hydrophilicity. Adjust via ester prodrugs (e.g., ethyl ester) to enhance membrane permeability.
- pKa (Carboxylic Acid): ~3.79 , suggesting ionization in physiological pH. Use buffer solutions (e.g., PBS pH 7.4) for solubility assays.
Experimental Protocol:
Solubility: Shake-flask method (24h equilibration, HPLC quantification).
Permeability: Caco-2 cell monolayer assay (Papp <1×10⁻⁶ cm/s suggests poor absorption).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
